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molecular formula C18H25BrO2 B3243454 tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate CAS No. 157312-16-8

tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate

Cat. No. B3243454
M. Wt: 353.3 g/mol
InChI Key: VQOWAMGSDNVFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05420149

Procedure details

27.4 g (0.1 mol) of tert-butyl 2-cyclopentyl-2-(4-methylphenyl)-acetate are dissolved in 200 ml of carbon tetrachloride and the solution is heated to boiling point. After an addition of 0.82 g of azobisisobutyronitrile, 18.7 g (0.105 mol) of n-bromosuccinimide are added in portions, the mixture is subsequently refluxed for 1 hour and cooled to 0° C., and succinimide is filtered off. After concentration of the filtrate, the product precipitates. It is washed with petroleum ether (40/60) and dried. Yield: 20 g (57% of theory)
Name
tert-butyl 2-cyclopentyl-2-(4-methylphenyl)-acetate
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two
Quantity
18.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:6]([C:14]2[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=2)[C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1.N(C(C)(C)C#N)=NC(C)(C)C#N.C1C(=O)N([Br:40])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:40][CH2:20][C:17]1[CH:18]=[CH:19][C:14]([CH:6]([CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[C:7]([O:9][C:10]([CH3:12])([CH3:11])[CH3:13])=[O:8])=[CH:15][CH:16]=1

Inputs

Step One
Name
tert-butyl 2-cyclopentyl-2-(4-methylphenyl)-acetate
Quantity
27.4 g
Type
reactant
Smiles
C1(CCCC1)C(C(=O)OC(C)(C)C)C1=CC=C(C=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.82 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
18.7 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated
ADDITION
Type
ADDITION
Details
are added in portions
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is subsequently refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
succinimide is filtered off
CUSTOM
Type
CUSTOM
Details
After concentration of the filtrate, the product precipitates
WASH
Type
WASH
Details
It is washed with petroleum ether (40/60)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
BrCC1=CC=C(C=C1)C(C(=O)OC(C)(C)C)C1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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